Structural Differentiation: 4-Acetylamino Substitution Confers Unique Hydrogen-Bond Donor/Acceptor Capacity Absent in Unsubstituted Parent Compound
The target compound introduces an acetylamino group (-NHCOCH3) at the indole 4-position, providing one additional hydrogen-bond donor (amide NH) and one additional hydrogen-bond acceptor (amide C=O) compared to the unsubstituted parent N-benzyl-2-(1H-indol-1-yl)acetamide (CAS 733799-04-7). The parent compound possesses no substituents on the indole ring and therefore lacks these pharmacophoric features . In the context of HDAC inhibitor SAR, Beshore et al. demonstrated that indole substitution at positions 4 and 5 is critical for achieving potent enzymatic inhibition, with 5-substituted indole acetamides achieving HDAC1/2/3 IC50 values comparable to marketed inhibitors [1]. While direct IC50 data for the target compound against specific HDAC isoforms is not publicly available, the presence of the 4-acetylamino group positions it within the substituted indole acetamide SAR space that has yielded inhibitors with HDAC6 IC50 values as low as 10–19 nM in closely related chemotypes [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 2 (amide NH + acetylamino NH); HBA = 3 (amide C=O + acetylamino C=O + indole N); MW = 321.4 |
| Comparator Or Baseline | N-Benzyl-2-(1H-indol-1-yl)acetamide (unsubstituted parent): HBD = 1 (amide NH only); HBA = 2 (amide C=O + indole N); MW = 264.32 |
| Quantified Difference | +1 HBD, +1 HBA, ΔMW = +57.08 (acetyl group mass increment) |
| Conditions | Calculated from molecular structures; HBD/HBA counts per Lipinski rule-of-five definitions |
Why This Matters
The additional hydrogen-bonding capacity directly influences target engagement potential, as HDAC inhibitor pharmacophore models require specific hydrogen-bond interactions with the enzyme surface recognition region; procurement of the unsubstituted parent would foreclose these interactions.
- [1] Beshore, D. C. et al. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Med. Chem. Lett. 2021, 12 (4), 540–547. DOI: 10.1021/acsmedchemlett.1c00074. View Source
- [2] BindingDB. BDBM50517567 (CHEMBL4545246): HDAC6 IC50 = 10 nM; HDAC1 IC50 = 2,070 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50517567&monomerid=50517567 (accessed 2026-04-29). View Source
